A Technical Guide to the Physical Properties of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid
A Technical Guide to the Physical Properties of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid
Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a detailed scientific overview of the physical and chemical properties of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid (CAS No: 5857-94-3). As a significant intermediate in the synthesis of various dyes and specialized organic compounds, a thorough understanding of its physical characteristics is paramount for its effective application, handling, and analysis in a research and development setting.[1][2] This guide moves beyond a simple data sheet to offer insights into the causality behind its properties and provides standardized protocols for their experimental verification.
Chemical and Molecular Identity
3-Amino-5-chloro-4-hydroxybenzenesulfonic acid is a polysubstituted aromatic compound. Its structure, featuring a sulfonic acid group, an amino group, a hydroxyl group, and a chlorine atom on a benzene ring, imparts a unique combination of acidic, nucleophilic, and hydrophilic characteristics. These features are fundamental to its reactivity and physical behavior.
Figure 1: 2D Structure of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 3-amino-5-chloro-4-hydroxybenzenesulfonic acid | [3] |
| CAS Number | 5857-94-3 | [1][3][4] |
| Molecular Formula | C₆H₆ClNO₄S | [1][2][3] |
| Molecular Weight | 223.64 g/mol | [3][4] |
| Canonical SMILES | C1=C(C=C(C(=C1N)O)Cl)S(=O)(=O)O | [1][3] |
| InChIKey | QGTXBWMKRGHPDD-UHFFFAOYSA-N | [3][4] |
| Synonyms | 6-Chloro-2-aminophenol-4-sulfonic acid, 5-Chloro-4-hydroxymetanilic acid |[1][3] |
Physical and Computed Properties Summary
The physical state of this compound is typically an off-white or light brown crystalline powder, though appearance can vary with purity.[5][6] Its properties are dominated by the presence of the highly polar and acidic sulfonic acid group.
Table 2: Key Physical and Computational Data
| Property | Value | Comments and Source |
|---|---|---|
| Density | ~1.26 g/cm³ | Estimated value.[1] |
| Melting Point | Decomposes at high temperatures | Specific experimental data is not readily available. Aromatic sulfonic acids often decompose before melting due to strong intermolecular forces.[6] |
| pKa (Predicted) | -1.16 ± 0.50 | Refers to the sulfonic acid proton, indicating it is a very strong acid.[1] |
| XLogP3 | 0.4 | Indicates a low lipophilicity and preference for hydrophilic environments.[1][3] |
| Topological Polar Surface Area (TPSA) | 109 Ų | The large TPSA reflects the polar nature of the molecule, influencing its solubility and transport properties.[3] |
| Hydrogen Bond Donor Count | 3 | From the -OH, -NH₂, and -SO₃H groups.[1][3] |
| Hydrogen Bond Acceptor Count | 5 | From the oxygen and nitrogen atoms.[1][3] |
In-Depth Analysis of Key Physical Properties
Solubility Profile
While specific quantitative solubility data is not widely published, a qualitative assessment can be made based on the molecular structure.
-
Aqueous Solubility: The presence of the sulfonic acid, hydroxyl, and amino groups suggests significant solubility in water. The sulfonic acid group, being strongly acidic, will be deprotonated to the sulfonate anion (-SO₃⁻) across nearly the entire pH range, forming a highly polar zwitterion or salt, which enhances water solubility.
-
Organic Solvent Solubility: Solubility in nonpolar organic solvents is expected to be low. However, it may show some solubility in polar protic solvents like methanol or ethanol, which can engage in hydrogen bonding.
The compound's amphoteric nature, stemming from the acidic sulfonic acid/hydroxyl groups and the basic amino group, means its aqueous solubility is pH-dependent. At its isoelectric point, the compound will exist primarily as a zwitterion and may exhibit its lowest water solubility.
Acidity and Basicity (pKa)
The molecule possesses three ionizable functional groups:
-
Sulfonic Acid Group (-SO₃H): With a predicted pKa around -1.16, this group is a strong acid, comparable to sulfuric acid.[1] It will be fully deprotonated in any aqueous solution.
-
Phenolic Hydroxyl Group (-OH): The pKa is expected to be in the range of 8-10, typical for phenols. Electron-withdrawing groups on the ring can lower this value.
-
Amino Group (-NH₂): This group is basic. The pKa of its conjugate acid (the anilinium ion, -NH₃⁺) is typically around 4-5 for anilines.
This combination of functional groups makes the compound an interesting buffer candidate across different pH ranges and dictates its charge state in solution, which is a critical parameter in applications like dye chemistry and chromatography.
Anticipated Spectroscopic Characteristics
While specific spectra for this compound are not provided in the search results, its characteristic features can be predicted based on its functional groups. These predictions are essential for quality control and structural verification.
-
¹H NMR: The spectrum would show two distinct signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the two non-equivalent protons on the benzene ring. The exact chemical shifts would be influenced by the electronic effects of the five substituents. Signals for the exchangeable protons of the -OH, -NH₂, and -SO₃H groups would also be present, their position and appearance being highly dependent on the solvent and concentration.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): A characteristic spectrum would display:
-
Broad O-H stretching vibrations from the phenolic hydroxyl and sulfonic acid groups, typically in the 3200-3600 cm⁻¹ range.
-
N-H stretching vibrations from the primary amine around 3300-3500 cm⁻¹.
-
Strong, characteristic asymmetric and symmetric S=O stretching bands for the sulfonate group, typically found around 1250-1150 cm⁻¹ and 1050-1000 cm⁻¹, respectively.
-
C-Cl stretching vibration, typically in the 1000-600 cm⁻¹ region.
-
Methodologies for Physical Property Determination
To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail methodologies for determining key physical properties.
Protocol for Melting Point Determination
Causality: The melting point is a fundamental indicator of purity. For compounds that decompose, the decomposition temperature range is a critical characteristic. A capillary melting point apparatus is used for its precision and small sample requirement. A slow heating rate near the expected melting point is crucial to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.
Figure 2: Workflow for Melting Point/Decomposition Temperature Determination.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the compound is completely dry by placing it in a vacuum oven at a temperature below its decomposition point for several hours.
-
Capillary Loading: Load the finely powdered sample into a capillary tube, tapping gently to pack the material to a height of 3-5 mm.
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Initial Heating: Heat the block rapidly to a temperature approximately 20°C below the anticipated decomposition temperature.
-
Precise Heating: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: Carefully observe the sample. Record the temperature at which the first signs of physical change (e.g., darkening, shrinking, gas evolution) occur and the temperature at which the sample is fully decomposed. Report this as the decomposition range.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
Causality: The shake-flask method is a gold standard for determining thermodynamic solubility. It relies on establishing a saturated solution in equilibrium with an excess of the solid compound. Continuous agitation is necessary to maximize the surface area for dissolution and reach equilibrium in a reasonable timeframe (typically 24-48 hours). A validated analytical technique like UV-Vis spectroscopy is then used to accurately quantify the concentration of the dissolved solute in a filtered aliquot.
Step-by-Step Methodology:
-
System Preparation: Add an excess amount of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid to a known volume of purified water (or a buffer of a specific pH) in a sealed, screw-cap vial. The excess solid is critical to ensure saturation.
-
Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C) and agitate for at least 24 hours to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the undissolved solid settle. Alternatively, centrifuge the sample to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particulates.
-
Quantification: Dilute the filtered sample as necessary and determine its concentration using a pre-validated analytical method, such as UV-Vis spectrophotometry (by creating a standard curve) or HPLC.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and any dilution factors.
Safety and Handling
As a laboratory chemical, proper handling is essential to ensure personnel safety.
-
GHS Hazard Identification: The compound is classified as causing serious eye irritation (H319).[3] It may also cause skin irritation.[7]
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7][8]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][9] Avoid creating dust during transfer and weighing.[7] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6][10]
Conclusion
3-Amino-5-chloro-4-hydroxybenzenesulfonic acid is a multifunctional aromatic compound whose physical properties are governed by its highly polar and ionizable groups. It is a strongly acidic solid with a high affinity for polar solvents, particularly water. Its well-defined structure and predictable characteristics make it a reliable intermediate for chemical synthesis. The experimental protocols outlined in this guide provide a framework for researchers to verify these properties and ensure the quality and consistency of the material for their specific applications.
References
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LookChem. 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid. [Link]
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PubChem. 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid | C6H6ClNO4S | CID 22133. [Link]
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PubChem. 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid | C6H6ClNO4S | CID 6927. [Link]
-
Alfa Aesar. SAFETY DATA SHEET: 2-Amino-4-chloro-5-methylbenzenesulfonic acid. [Link]
-
Global Substance Registration System (GSRS). 3-AMINO-5-CHLORO-4-HYDROXYBENZENESULFONIC ACID. [Link]
-
WorldOfDyes. 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid. [Link]
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Ccount Chem. 3-Amino-5-Chloro-4-Hydroxybenzenesulphonic Acid. [Link]
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YouTube. Synthesis and Applications of 3-amino5-nitro2-hydroxy benzene sulphonic acid. [Link]
- Google Patents. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.
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